molecular formula C9H16N2O B1297076 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile CAS No. 51871-79-5

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile

Cat. No.: B1297076
CAS No.: 51871-79-5
M. Wt: 168.24 g/mol
InChI Key: JYZKVJLQFGCECG-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy, methyl, and nitrile groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,2,5-trimethylpiperidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the development of catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is unique due to the presence of both hydroxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-5-11(3)8(2)4-9(7,12)6-10/h7-8,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKVJLQFGCECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343843
Record name 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51871-79-5
Record name 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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